molecular formula C20H16BrN3O3S B11363398 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide

Cat. No.: B11363398
M. Wt: 458.3 g/mol
InChI Key: XPCWTFHGVQQPHS-UHFFFAOYSA-N
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Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a dioxido group, and a dibenzo thiazin ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo thiazin ring: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent in the presence of a catalyst.

    Oxidation to form the dioxido group: This step involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Attachment of the pyridinylmethyl group: This is typically done through a nucleophilic substitution reaction using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido group or other parts of the molecule.

    Reduction: Reduction reactions can target the bromine atom or other reducible groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols; electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine group would yield a different derivative with potentially new properties.

Scientific Research Applications

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and dioxido group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyridinylmethyl group in 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C20H16BrN3O3S

Molecular Weight

458.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C20H16BrN3O3S/c21-15-5-6-18-17(11-15)16-3-1-2-4-19(16)28(26,27)24(18)13-20(25)23-12-14-7-9-22-10-8-14/h1-11H,12-13H2,(H,23,25)

InChI Key

XPCWTFHGVQQPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NCC4=CC=NC=C4

Origin of Product

United States

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